1-Oxa-4-azaspiro[5.5]undecane
Overview
Description
1-Oxa-4-azaspiro[5.5]undecane is a compound that has been identified as a potent soluble epoxide hydrolase (sEH) inhibitor and an orally active agent for treating chronic kidney diseases . It has also been reported as a potent dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), indicating its potential use in the treatment of pain .
Synthesis Analysis
The synthesis of 1-Oxa-4-azaspiro[5.5]undecane derivatives has been reported in the literature . The process involves the use of linear amino ynone substrates and a mercuric triflate (Hg (OTf)2)-catalyzed cycloisomerization reaction .Molecular Structure Analysis
The molecular structure of 1-Oxa-4-azaspiro[5.5]undecane is characterized by a unique 1-azaspiro[5.5]undecane skeleton . This structure is common to the histrionicotoxin family .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Oxa-4-azaspiro[5.5]undecane include a molecular weight of 155.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 21.3 Ų and a complexity of 130 .Scientific Research Applications
Synthesis Challenges and Biological Activities The 1-oxa-4-azaspiro[5.5]undecane ring systems are core structures in natural or synthetic products with significant biological activities. Their synthesis represents a challenging target due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Role in Antibacterial Agents Derivatives of 1-oxa-4-azaspiro[5.5]undecane have been used in the synthesis of ciprofloxacin derivatives. These derivatives showed distinct activity against specific bacterial strains, indicating their potential as antibacterial agents (Lukin et al., 2022).
Chronic Kidney Disease Treatment Compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors for treating chronic kidney diseases. These compounds show promising results in lowering serum creatinine levels in rat models (Kato et al., 2014).
Electrochemical Lactonization A graphite felt electrode modified with 1-azaspiro[5.5]undecane N-oxyl was used for the electrocatalytic oxidation of diols, yielding optically active lactones. This indicates its potential in asymmetric synthesis applications (Kashiwagi et al., 2003).
Potential in Carbohydrate Systems Nitrogen-centered radicals generated from 1-oxa-7-azaspiro[5.5]undecane in carbohydrate systems can undergo regio- and stereoselective intramolecular hydrogen atom transfer, suggesting its utility in the synthesis of complex organic compounds (Freire et al., 2002).
Enhanced Reactivity in the Castagnoli-Cushman Reaction Certain derivatives of 1-oxa-4-azaspiro[5.5]undecane exhibit enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating its importance in organic synthesis (Rashevskii et al., 2020).
Antitumor Activity Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to have moderate to potent activity against various cancer cell lines, highlighting its potential in cancer research (Yang et al., 2019).
- piro[5.5]undecane, related to 1-Oxa-4-azaspiro[5.5]undecane, is involved in the sex pheromone biosynthesis of the female olive fruit-fly. This finding is significant for understanding monooxygenase-mediated processes in pheromone assembly and can impact the development of pest control strategies (Fletcher et al., 2002).
Future Directions
properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYACYSMJWKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633327 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-4-azaspiro[5.5]undecane | |
CAS RN |
3970-87-4 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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